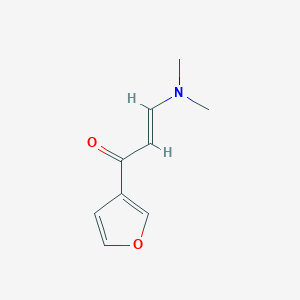
(2E)-3-(dimethylamino)-1-(furan-3-yl)prop-2-en-1-one
Overview
Description
(2E)-3-(dimethylamino)-1-(furan-3-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.192. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2E)-3-(dimethylamino)-1-(furan-3-yl)prop-2-en-1-one, a compound with notable structural features including a furan ring and a dimethylamino group, has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, emphasizing its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and antifungal agent. The following sections summarize key findings regarding its biological effects.
Antimicrobial and Antifungal Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of β-keto-enol systems have shown promising antifungal activity against various pathogens.
Table 1: Antifungal Activity of Related Compounds
The mechanism by which this compound exerts its biological effects involves interaction with cellular targets that disrupt essential processes in microbial cells. The presence of the furan ring is believed to enhance the compound's reactivity and ability to form adducts with biomolecules.
Case Studies
A study published in Molecules demonstrated that derivatives containing furan rings exhibit greater antifungal activity due to their ability to interfere with fungal cell wall synthesis and disrupt membrane integrity .
Another significant finding involved the compound's potential in inhibiting specific enzymes critical for fungal metabolism, suggesting a dual mechanism involving both structural interference and enzymatic inhibition.
Safety and Toxicity
While exploring the biological activities, it is crucial to consider the safety profile of this compound. Toxicological assessments indicate that compounds within this class may exhibit harmful effects upon ingestion or skin contact, necessitating careful handling and dosage regulation .
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(furan-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10(2)5-3-9(11)8-4-6-12-7-8/h3-7H,1-2H3/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNBBGZIKXUJAK-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=COC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=COC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














